Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate
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Overview
Description
Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate involves multiple steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the Heptanoate Chain: The heptanoate chain is introduced through esterification reactions, often using heptanoic acid and methanol in the presence of a catalyst.
Introduction of the Octenyl Group: The octenyl group is typically introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and infections.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate: Similar structure but contains a thiazole ring instead of an oxazole ring.
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: Contains a cyclopentene ring instead of an oxazole ring.
Uniqueness
Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62672-14-4 |
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Molecular Formula |
C19H29NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 7-[5-(3-oxooct-1-enyl)-1,3-oxazol-4-yl]heptanoate |
InChI |
InChI=1S/C19H29NO4/c1-3-4-7-10-16(21)13-14-18-17(20-15-24-18)11-8-5-6-9-12-19(22)23-2/h13-15H,3-12H2,1-2H3 |
InChI Key |
OLSWKIHWEDKBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CC1=C(N=CO1)CCCCCCC(=O)OC |
Origin of Product |
United States |
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